1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol
Description
1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of a cyclopropane ring attached to a pyrazine ring, with a hydroxyl group on the cyclopropane ring
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(5-methylpyrazin-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-6-4-10-7(5-9-6)8(11)2-3-8/h4-5,11H,2-3H2,1H3 |
InChI Key |
VIPXCHFCPHSNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2(CC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyrazine derivative. One common method involves the reaction of 5-methylpyrazine with a cyclopropanating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methylpyrazin-2-yl)cyclopropanamine
- 1-(5-Methylpyrazin-2-yl)cyclopropanone
Uniqueness
1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is unique due to its specific structural features, such as the presence of both a cyclopropane ring and a pyrazine ring with a hydroxyl group. This combination of structural elements imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol is a nitrogen-containing heteroaromatic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C_8H_10N_2O
- Molecular Weight : 150.18 g/mol
Structural Characteristics
| Feature | Description |
|---|---|
| Functional Groups | Hydroxyl (-OH), Pyrazine ring |
| Hybridization | sp³ (cyclopropanol) and sp² (pyrazine) |
| Solubility | Soluble in polar solvents |
1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against several bacterial strains, likely due to the presence of the pyrazine ring, which is known for its antimicrobial properties.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its potential use in oxidative stress-related conditions.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- In Vitro Studies : Research indicates that 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol can inhibit specific enzymes linked to inflammation and oxidative stress. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory pathways.
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of the compound. In one study, administration of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of pyrazine compounds, including 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Case Study 2: Antioxidant Activity
In a controlled experiment assessing oxidative stress markers in rats, administration of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol led to a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting its potential as an antioxidant agent.
Comparative Analysis with Other Compounds
To further understand the biological activity of 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol, a comparative analysis with other similar compounds was conducted:
| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| 1-(5-Methylpyrazin-2-yl)cyclopropan-1-ol | Moderate | High | Effective against multiple strains |
| Paritaprevir | High | Moderate | Stronger binding affinity in protease inhibition |
| Roflumilast | Moderate | High | Known for anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
